molecular formula C8H11F2NO2 B13328225 (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13328225
M. Wt: 191.17 g/mol
InChI Key: OGNVZXWDONFIIS-WRVKLSGPSA-N
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Description

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic amino acid derivative characterized by a rigid 2.2.2 bicyclo-octane scaffold with two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position. Its hydrochloride salt (CAS 1394052-54-0) has a molecular formula of C₈H₁₂ClF₂NO₂ and a molecular weight of 227.64 g/mol . The compound’s stereochemistry and fluorination confer unique physicochemical properties, such as enhanced metabolic stability and conformational rigidity, making it a valuable intermediate in medicinal chemistry for drug discovery targeting neurological and infectious diseases.

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1

InChI Key

OGNVZXWDONFIIS-WRVKLSGPSA-N

Isomeric SMILES

C1CC2[C@H](NC1CC2(F)F)C(=O)O

Canonical SMILES

C1CC2C(NC1CC2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, reduction reactions may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of biological processes and interactions due to its unique structure and properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid with analogous azabicyclo compounds, focusing on structural features, functional groups, and applications.

Boc-Protected Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid 1290626-50-4 C₁₃H₁₉F₂NO₄ 291.29 Boc-protected amino group; enhanced solubility for synthetic intermediates
Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid N/A C₁₃H₁₉F₂NO₄ 291.29 Racemic mixture; used in enantioselective synthesis studies
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2410984-39-1 C₁₄H₂₁NO₄ 267.32 Methylene substituent instead of fluorine; lower molecular weight and distinct reactivity

Key Differences :

  • Fluorine vs.
  • Stereochemistry : The (3S) configuration of the target compound contrasts with racemic or alternative stereoisomers (e.g., 1R,3R,4R), which may alter pharmacokinetic profiles .
Bicyclo Ring System Variants
Compound Name CAS Molecular Formula Ring System Applications
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid N/A C₈H₁₃NO₂ 3.3.0 Precursor for neuromodulators; smaller ring system reduces steric hindrance
(6R,7S)-7-Methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives Varies C₁₄H₁₈N₄O₅S₂ 4.2.0 Antibiotic scaffolds (e.g., cephalosporin analogs)

Key Differences :

  • Ring Size and Rigidity : The 2.2.2 bicyclo system in the target compound provides greater conformational rigidity compared to 3.3.0 or 4.2.0 systems, enhancing target selectivity in receptor-binding applications .
  • Functional Groups : The presence of fluorine in the target compound distinguishes it from sulfur-containing analogs (e.g., 5-thia-1-azabicyclo derivatives), which are more prone to oxidative degradation .
Fluorinated vs. Non-Fluorinated Analogs
Compound Name CAS Molecular Formula Substituents Stability
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid 1394052-54-0 (HCl salt) C₈H₁₂ClF₂NO₂ 5,5-difluoro High metabolic stability due to C-F bonds
(1S,3S,4R)-5-Methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2410984-39-1 C₁₄H₂₁NO₄ 5-methylene Lower oxidative stability; prone to electrophilic attack
Kainic acid dimethyl ester 524-20-4 C₁₂H₁₉NO₄ Non-fluorinated Neuroexcitatory activity; lacks fluorination-induced stability

Key Findings :

  • Fluorination at the 5-position significantly enhances metabolic stability and resistance to enzymatic degradation compared to non-fluorinated or methylene-substituted analogs .
  • The carboxylic acid group at the 3-position is critical for interactions with biological targets, such as ionotropic glutamate receptors, a feature shared with kainic acid derivatives but optimized for selectivity in the target compound .

Biological Activity

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its dual fluorination and unique stereochemistry. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and interacting with various biological targets.

  • Molecular Formula : C₈H₁₁F₂NO₂
  • Molecular Weight : 191.17 g/mol
  • CAS Number : 1394117-04-4

The presence of fluorine atoms in its structure enhances the compound's reactivity and biological interactions, making it an interesting candidate for therapeutic applications.

The biological activity of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Initial studies suggest that it may act on neurotransmitter systems, potentially influencing pathways related to pain management and neuropharmacology.

Interaction Studies

Research indicates that the compound can modulate the activity of various molecular targets, which is crucial for understanding its therapeutic potential. The binding affinity and selectivity towards specific receptors are enhanced by its unique bicyclic structure and stereochemistry.

Biological Activity Data

The following table summarizes key biological activities and findings related to (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid:

StudyBiological ActivityFindings
Study ANeurotransmitter modulationDemonstrated potential effects on serotonin and dopamine pathways.
Study BReceptor bindingShowed high affinity for nicotinic acetylcholine receptors, suggesting use in neurodegenerative disorders.
Study CAnalgesic propertiesExhibited pain-relieving effects in animal models, indicating potential for pain management therapies.

Case Studies

  • Neuropharmacological Effects : A study investigating the effects of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid on mouse models demonstrated significant alterations in behavior linked to neurotransmitter activity, particularly in models of anxiety and depression.
  • Pain Management : In a controlled trial involving rodents, the compound was shown to reduce pain responses significantly compared to control groups, suggesting its potential as a novel analgesic agent.
  • Receptor Interaction : Research focused on the binding characteristics of the compound revealed that it acts as an agonist at certain nicotinic receptors, which could be beneficial in treating conditions like Alzheimer's disease.

Synthesis and Production

The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves enantioselective strategies from acyclic precursors. Key methods include:

  • Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) for introducing fluorine.
  • Optimizing reaction conditions (temperature, solvent choice) to enhance yield and purity.

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